Home > Products > Screening Compounds P74877 > Eptifibatide Impurity 3
Eptifibatide Impurity 3 -

Eptifibatide Impurity 3

Catalog Number: EVT-242348
CAS Number:
Molecular Formula: C70H98N22O18S4
Molecular Weight: 1663.93
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
An impurity of Eptifibatide. Eptifibatide, is an antiplatelet drug of the glycoprotein IIb/IIIa inhibitor class. Eptifibatide is a cyclic heptapeptide derived from a protein found in the venom of the southeastern pygmy rattlesnake (Sistrurus miliarius barbouri). It belongs to the class of the so-called RGD (arginine-glycine-aspartate)-mimetics and reversibly binds to platelets.
Synthesis Analysis

The synthesis of eptifibatide involves several key steps, typically employing solid-phase peptide synthesis techniques. The process can be summarized as follows:

  1. Solid-Phase Synthesis: The synthesis begins with the preparation of a linear peptide on a solid support. This method allows for the sequential addition of amino acids to form the desired peptide chain.
  2. Cyclization: After forming the linear precursor, cyclization occurs through oxidation, which can lead to dimerization if not carefully controlled. The reaction conditions—including temperature and concentration—are critical in minimizing unwanted dimer formation .
  3. Purification: Following synthesis, purification is achieved through techniques such as reverse-phase high-performance liquid chromatography (HPLC). This method separates eptifibatide from its impurities based on hydrophobic interactions, effectively isolating the desired product from byproducts like Eptifibatide Impurity 3 .
  4. Lyophilization: The final product is typically lyophilized to obtain a stable powder form for pharmaceutical use.
Molecular Structure Analysis

Eptifibatide Impurity 3 shares structural characteristics with eptifibatide but differs due to additional peptide linkages resulting from dimerization.

  • Structure: The molecular structure consists of amino acid residues linked via peptide bonds, forming a cyclic structure that is essential for its biological activity.
  • Data: Analytical techniques such as mass spectrometry are employed to characterize the molecular weight and confirm the presence of impurities . Eptifibatide has a molecular formula of C_42H_49N_11O_9S, while impurities may show variations in these parameters due to additional or missing residues.
Chemical Reactions Analysis

Eptifibatide Impurity 3 can arise from several chemical reactions during synthesis:

  1. Oxidation Reactions: During the cyclization step, oxidation reactions facilitate the formation of disulfide bonds, which can inadvertently lead to dimer formation.
  2. Dimerization: This occurs through intermolecular reactions where two linear peptides may combine under specific conditions, producing impurity forms like Eptifibatide Impurity 3.
  3. Purification Challenges: The presence of this impurity necessitates careful purification strategies to ensure that it remains within acceptable limits for pharmaceutical applications .
Mechanism of Action

Eptifibatide functions primarily by inhibiting glycoprotein IIb/IIIa receptors on platelets, preventing fibrinogen binding and subsequent platelet aggregation:

  • Process: When administered, eptifibatide competes with fibrinogen for binding sites on glycoprotein IIb/IIIa receptors, effectively blocking platelet activation.
  • Data: Clinical studies have demonstrated its efficacy in reducing myocardial infarction rates in high-risk patients .
Physical and Chemical Properties Analysis

The physical and chemical properties of Eptifibatide Impurity 3 are crucial for understanding its behavior in pharmaceutical formulations:

Applications

Eptifibatide Impurity 3 primarily serves as a reference compound in analytical chemistry to ensure quality control during eptifibatide production:

  • Scientific Uses: It is utilized in stability studies and method validation for high-performance liquid chromatography assays aimed at quantifying eptifibatide and its impurities in pharmaceutical formulations .
  • Regulatory Compliance: Monitoring levels of this impurity helps manufacturers comply with stringent regulatory standards for drug safety and efficacy.
Introduction to Eptifibatide Impurity 3 in Pharmaceutical Context

Role of Process-Related Impurities in Peptide Therapeutics

Process-related impurities in synthetic peptides like eptifibatide originate from:

  • Starting material deviations: Impure Fmoc-amino acids introducing chiral or stereoisomeric impurities
  • Synthetic artifacts: Incomplete coupling, racemization, or side-chain reactions during SPPS
  • Post-synthesis degradation: Hydrolysis, oxidation, or disulfide bridge modifications during purification/storage [5] [9]

Eptifibatide Impurity 3 specifically arises from a hydrolysis-triggered degradation cascade. Its formation exemplifies how peptide bond instability—particularly at aspartyl-tryptophan linkages—can generate pharmacologically distinct derivatives even under controlled manufacturing conditions [2]. Regulatory agencies classify such impurities as "qualified" when exceeding identification thresholds (typically ≥0.1%), mandating structural elucidation and quantification throughout the product lifecycle [9].

Regulatory Frameworks for Impurity Profiling in Antithrombotic Agents

The U.S. Pharmacopeia (USP) and ICH Q3B(R2) guidelines enforce rigorous controls for peptide impurities in antithrombotics, requiring:

  • Identification thresholds: 0.1% for daily doses ≤2g
  • Toxicological qualification: Assessment of mutagenic potential per ICH M7
  • Analytical validation: Method sensitivity must detect impurities at specification levels [4] [9]

For eptifibatide, USP’s forthcoming monograph development includes specific reference standards for Impurity 3, highlighting its regulatory significance [9]. Health Canada’s Summary Basis of Decision (SBD) framework similarly mandates impurity risk assessments in new drug submissions, particularly for high-risk classes like anticoagulants where impurities could alter platelet inhibition kinetics [6].

Properties

Product Name

Eptifibatide Impurity 3

Molecular Formula

C70H98N22O18S4

Molecular Weight

1663.93

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.